Monoethylglycinexylidide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoethylglycinexylidide is synthesized through the de-ethylation of lignocaine. This process involves the cytochrome P450 enzyme system in the liver, which removes an ethyl group from lignocaine to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS-MS) for the determination and quantification of the compound in biological fluids . The process includes deproteinization with acetonitrile, followed by solid-phase extraction purification using strong cation exchange cartridges .
Chemical Reactions Analysis
Types of Reactions: Monoethylglycinexylidide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized by liver enzymes.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes in the liver.
Reduction: Requires reducing agents such as sodium borohydride.
Substitution: Involves nucleophiles like hydroxide ions under basic conditions.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Monoethylglycinexylidide has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of local anesthetics.
Biology: Serves as an indicator of hepatic function in various biological studies.
Medicine: Utilized in liver function tests to assess the metabolic capacity of the liver.
Industry: Employed in the pharmaceutical industry for the development and testing of new anesthetic drugs.
Mechanism of Action
Monoethylglycinexylidide exerts its effects primarily through its interaction with sodium channels. It blocks sodium channels, thereby inhibiting the propagation of action potentials in neurons . This mechanism is similar to that of lignocaine, although this compound is less potent. The compound also inhibits glycine transporter 1 (GlyT1), which may contribute to its analgesic effects .
Comparison with Similar Compounds
Lignocaine (Lidocaine): The parent compound from which monoethylglycinexylidide is derived.
Glycinexylidide: Another metabolite of lignocaine.
N-Ethylglycine: A related compound involved in the metabolic pathway of lignocaine.
Uniqueness: this compound is unique due to its role as a primary metabolite of lignocaine and its use as an indicator of hepatic function. Unlike lignocaine, which is used directly as an anesthetic, this compound is primarily used in research and diagnostic applications .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRXPASUROZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228006 | |
Record name | Monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320465 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7728-40-7 | |
Record name | Monoethylglycinexylidide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7728-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monoethylglycinexylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NORLIDOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q99HC770 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Monoethylglycinexylidide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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